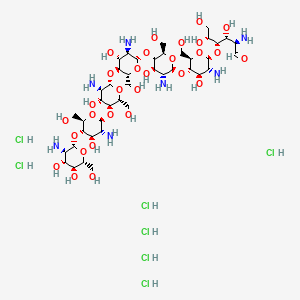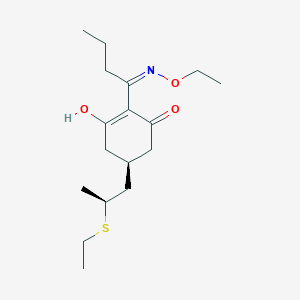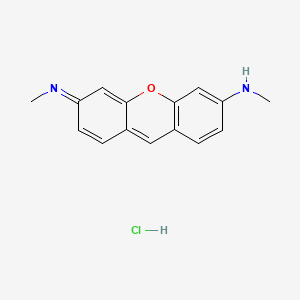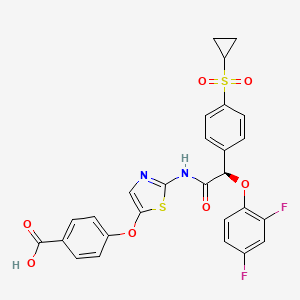![molecular formula C18H24I3N3O8 B11931276 N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopromide is a non-ionic, iodinated contrast medium widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. It is marketed under the brand name Ultravist and is known for its low osmolality and high safety profile. Iopromide is primarily used to enhance the visibility of blood vessels and internal organs during radiographic procedures by opacifying the blood vessels in the flow path of the contrast agent .
Preparation Methods
The synthesis of iopromide involves several steps, starting with the preparation of 5-amino-isophthalic acid. This compound is then reacted with methoxyacetyl chloride in the presence of dimethylacetamide to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. This intermediate is further reacted with 2,3-dihydroxypropylamine and N-methyl-2,3-dihydroxypropylamine to yield iopromide .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required medical standards .
Chemical Reactions Analysis
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of iopromide can lead to the formation of iodinated by-products, which are often studied for their environmental impact .
Scientific Research Applications
Iopromide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique properties as an iodinated contrast agent. In biology, iopromide is used to investigate the effects of iodinated compounds on biological systems. In medicine, it is primarily used for diagnostic imaging, including angiography, CT scans, and urography. Additionally, iopromide is being researched for its potential use in advanced oxidation processes for water treatment .
Mechanism of Action
The mechanism of action of iopromide involves its ability to opacify blood vessels and internal organs by absorbing X-rays. This is achieved through the high atomic number of iodine, which enhances the contrast in radiographic images. Iopromide is injected intravascularly, where it circulates through the bloodstream and highlights the vascular structures and organs. The compound is then excreted unchanged through the kidneys .
Comparison with Similar Compounds
Iopromide is often compared with other iodinated contrast agents such as diatrizoate, iohexol, iomeprol, and iopamidol. These compounds share similar applications in medical imaging but differ in their chemical structures, osmolality, and safety profiles. Iopromide is unique due to its low osmolality and high safety profile, making it a preferred choice for patients with a higher risk of adverse reactions .
Similar Compounds::- Diatrizoate
- Iohexol
- Iomeprol
- Iopamidol
Properties
Molecular Formula |
C18H24I3N3O8 |
|---|---|
Molecular Weight |
791.1 g/mol |
IUPAC Name |
1-N,3-N-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/t8-,9-/m0/s1 |
InChI Key |
DGAIEPBNLOQYER-IUCAKERBSA-N |
Isomeric SMILES |
CN(C[C@@H](CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NC[C@@H](CO)O)I)NC(=O)COC)I |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)

![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)

![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)

![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
